molecular formula C17H12N2O4 B371870 2,21-dioxa-10,13-diazapentacyclo[11.8.0.01,10.03,8.015,20]henicosa-3,5,7,15,17,19-hexaene-9,14-dione

2,21-dioxa-10,13-diazapentacyclo[11.8.0.01,10.03,8.015,20]henicosa-3,5,7,15,17,19-hexaene-9,14-dione

Katalognummer: B371870
Molekulargewicht: 308.29g/mol
InChI-Schlüssel: BWXFDQPSCXSWAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7,8-dihydro-5H,10H-[1,3]benzoxazino[2’,3’:2,3]imidazo[2,1-b][1,3]benzoxazine-5,10-dione is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least two different elements as members of the ring(s)

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dihydro-5H,10H-[1,3]benzoxazino[2’,3’:2,3]imidazo[2,1-b][1,3]benzoxazine-5,10-dione typically involves multi-step organic reactions. One common method involves the cyclization of precursor compounds under specific conditions. For example, the cyclization of a compound with ethyl 2-chloro-3-oxobutanoate in 1,4-dioxane under reflux conditions can produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents.

Analyse Chemischer Reaktionen

Types of Reactions

7,8-dihydro-5H,10H-[1,3]benzoxazino[2’,3’:2,3]imidazo[2,1-b][1,3]benzoxazine-5,10-dione can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction might yield a more reduced form.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: It could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: It might be used in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 7,8-dihydro-5H,10H-[1,3]benzoxazino[2’,3’:2,3]imidazo[2,1-b][1,3]benzoxazine-5,10-dione is not well understood. it is likely to interact with specific molecular targets and pathways within cells. For example, it might bind to enzymes or receptors, thereby modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other heterocyclic compounds with imidazo and benzoxazine rings, such as:

  • Imidazo[2,1-b][1,3]thiazole derivatives
  • Benzo[d]imidazo[2,1-b]thiazole carboxamide derivatives

Uniqueness

What sets 7,8-dihydro-5H,10H-[1,3]benzoxazino[2’,3’:2,3]imidazo[2,1-b][1,3]benzoxazine-5,10-dione apart is its unique ring structure, which may confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C17H12N2O4

Molekulargewicht

308.29g/mol

IUPAC-Name

2,21-dioxa-10,13-diazapentacyclo[11.8.0.01,10.03,8.015,20]henicosa-3,5,7,15,17,19-hexaene-9,14-dione

InChI

InChI=1S/C17H12N2O4/c20-15-11-5-1-3-7-13(11)22-17-18(15)9-10-19(17)16(21)12-6-2-4-8-14(12)23-17/h1-8H,9-10H2

InChI-Schlüssel

BWXFDQPSCXSWAH-UHFFFAOYSA-N

SMILES

C1CN2C(=O)C3=CC=CC=C3OC24N1C(=O)C5=CC=CC=C5O4

Kanonische SMILES

C1CN2C(=O)C3=CC=CC=C3OC24N1C(=O)C5=CC=CC=C5O4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.